Desipramine-2,4,6,8-d4 Hydrochloride
Desipramine-2,4,6,8-d4 Hydrochloride
Desipramine is an active metabolite of imipramine and has been found to be useful in the treatment of neuropathic pain. It may also be used to treat symptoms of cocaine withdrawal. Desipramine is a tricyclic antidepressant (TCA). Tricyclic antidepressants contain a characteristic three ringed nucleus structure. They act primarily as serotoninnorepinephrine reuptake inhibitors. Tricyclic antidepressants are mainly used as antidepressants, but have also been for the treatment of anxiety disorders and attention hyperactivity disorder and as an adjunct to certain analgesics to treat chronic pain. In many treatments they have been replaced by other compounds with fewer sideeffects.
Brand Name:
Vulcanchem
CAS No.:
61361-34-0
VCID:
VC0020944
InChI:
InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D;
SMILES:
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Molecular Formula:
C18H23ClN2
Molecular Weight:
306.9 g/mol
Desipramine-2,4,6,8-d4 Hydrochloride
CAS No.: 61361-34-0
Cat. No.: VC0020944
Molecular Formula: C18H23ClN2
Molecular Weight: 306.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Desipramine is an active metabolite of imipramine and has been found to be useful in the treatment of neuropathic pain. It may also be used to treat symptoms of cocaine withdrawal. Desipramine is a tricyclic antidepressant (TCA). Tricyclic antidepressants contain a characteristic three ringed nucleus structure. They act primarily as serotoninnorepinephrine reuptake inhibitors. Tricyclic antidepressants are mainly used as antidepressants, but have also been for the treatment of anxiety disorders and attention hyperactivity disorder and as an adjunct to certain analgesics to treat chronic pain. In many treatments they have been replaced by other compounds with fewer sideeffects. |
|---|---|
| CAS No. | 61361-34-0 |
| Molecular Formula | C18H23ClN2 |
| Molecular Weight | 306.9 g/mol |
| IUPAC Name | N-methyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D; |
| Standard InChI Key | XAEWZDYWZHIUCT-TUJKZWLVSA-N |
| Isomeric SMILES | [2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCNC)[2H])[2H])[2H].Cl |
| SMILES | CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
| Canonical SMILES | CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
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